Cas no 78706-11-3 (2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole)

2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole structure
78706-11-3 structure
Product Name:2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole
CAS No:78706-11-3
MF:C12H10N2O
MW:198.22060251236
CID:553427
PubChem ID:827976
Update Time:2025-10-05

2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(5-methyl-2-furanyl)-1H-Benzimidazole
    • 2-(5-Methyl-2-furyl)-1H-benzimidazole
    • PF67BF95AV
    • 1H-Benzimidazole, 2-(5-methyl-2-furanyl)-
    • Z50129838
    • 2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole
    • AKOS004119178
    • 2-(5-methyl-2-furyl)benzimidazole
    • CS-0231095
    • AE-848/30744046
    • 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole
    • CHEMBL2298017
    • SCHEMBL18890639
    • EN300-107060
    • 2-(5-methylfuran-2-yl)-1H-benzimidazole
    • 78706-11-3
    • 1H-Benzimidazole,2-(5-methyl-2-furanyl)-(9CI)
    • 2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole
    • MDL: MFCD01412910
    • Inchi: 1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14)
    • InChI Key: BLIMSOPINYXOID-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC=C1C1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 198.07900
  • Monoisotopic Mass: 198.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • PSA: 41.82000
  • LogP: 3.13130

2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole Pricemore >>

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